3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Description
Nomenclature and Structural Overview
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane is a fluorinated organosilicon compound characterized by a trisiloxane backbone and multiple substituents. Its IUPAC name reflects the arrangement of functional groups:
- Trisiloxane core : A central silicon atom bonded to two oxygen-linked silicon atoms, forming a Si-O-Si-O-Si structure.
- Substituents :
The molecular formula C₉H₂₅F₃O₃Si₄ and molecular weight 350.63 g/mol confirm its composition.
Chemical Registry Information and Specifications
Registry Data
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.962 g/cm³ | |
| Boiling Point | 226.4°C at 760 mmHg | |
| Flash Point | 90.7°C | |
| Vapor Pressure (25°C) | 0.123 mmHg | |
| Refractive Index | 1.3753 (estimated) |
The compound is synthesized via controlled siloxane chemistry, often involving hydrosilation or hydrolysis reactions. Its stability under inert atmospheres highlights its suitability for high-temperature applications.
Historical Development of Trisiloxane Chemistry
Trisiloxanes emerged as specialized organosilicon compounds in the mid-20th century, driven by advances in silane synthesis. Early developments focused on dimethylsiloxane polymers for elastomers and lubricants. The introduction of fluorinated substituents, such as trifluoropropyl groups, marked a shift toward creating materials with enhanced chemical resistance and thermal stability.
Key milestones include:
- Synthesis of Functionalized Trisiloxanes : Methods like hydrosilation enabled precise placement of substituents (e.g., trifluoropropyl) on the siloxane backbone.
- Application in Surfactants : Trisiloxane surfactants (e.g., polyether-modified variants) gained prominence in agrochemical formulations for their low surface tension and wetting properties.
- Fluorinated Derivatives : Compounds like this compound were developed to address industrial demands for hydrophobic and thermally stable materials.
Position within Organosilicon Compound Classification
Classification Hierarchy
- Organosilicon Compounds : Broad category including siloxanes, silanes, and silyl ethers.
- Trisiloxanes : Subclass of siloxanes with three silicon atoms linked by oxygen bridges.
- Fluorinated Organosilicon Compounds : Specialized subgroup featuring fluorinated substituents (e.g., trifluoropropyl).
Structural Distinctions
| Feature | This Compound | General Trisiloxanes |
|---|---|---|
| Backbone | Linear trisiloxane (Si-O-Si-O-Si) | Linear or cyclic trisiloxane |
| Fluorinated Substituent | 3,3,3-Trifluoropropyl group | Typically methyl or phenyl groups |
| Functional Groups | Dimethylsiloxy and tetramethyl groups | Hydrogen or alkyl groups |
This compound’s trifluoropropyl group distinguishes it from non-fluorinated trisiloxanes, positioning it as a high-performance material in industrial applications.
Properties
InChI |
InChI=1S/C9H22F3O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)8-7-9(10,11)12/h7-8H2,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQOYBJOOUQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](CCC(F)(F)F)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22F3O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591019 | |
| Record name | PUBCHEM_17796798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3410-32-0 | |
| Record name | PUBCHEM_17796798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoropropyltris(dimethylsiloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step sequence involving:
- Formation of organosilicon intermediates such as disodium siloxane salts.
- Reaction with dichlorosilanes bearing the trifluoropropyl group.
- Controlled hydrolysis and condensation to form the trisiloxane structure.
- Purification and isolation of the final product.
This approach is consistent with the preparation of related trisiloxanes and cyclotetrasiloxanes reported in the literature, which employ organosilicon nucleophiles reacting with chlorosilane electrophiles under inert atmosphere and low temperature conditions to control polymerization and side reactions.
Detailed Preparation Method
Starting Materials
- 1,5-Disodiumoxyhexamethyltrisiloxane : A key nucleophilic intermediate obtained by deprotonation of hexamethyltrisiloxane.
- Dichlorosilane derivatives : Specifically dichlorodimethyl(3,3,3-trifluoropropyl)silane or related chlorosilanes bearing the trifluoropropyl group.
- Solvents : Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are commonly used as inert reaction media.
- Additives : Pyridine as an acid scavenger to neutralize HCl formed during the reaction.
- Inert atmosphere : Argon or nitrogen to prevent moisture and oxygen interference.
Reaction Conditions
- The disodium siloxane salt is dissolved in anhydrous THF or MTBE under argon.
- The solution is heated to approximately 60-70°C to ensure complete dissolution and reaction readiness.
- A solution of dichlorodimethyl(3,3,3-trifluoropropyl)silane in the same solvent is prepared separately.
- The chlorosilane solution is added dropwise to the disodium siloxane solution at low temperatures (around −60°C) to control reactivity and avoid polymerization.
- The reaction mixture is stirred and gradually warmed to room temperature over about 1 hour.
- The pH is maintained between 5 and 7 to optimize hydrolysis and condensation steps.
- After reaction completion, the mixture is washed with water to remove salts and byproducts.
- The solvent is removed by rotary evaporation under reduced pressure.
- The crude product is purified by distillation or chromatography to isolate the target trisiloxane.
Hydrolysis and Condensation Step
Hydrolysis is a critical step converting chlorosilane intermediates into silanol groups, which then condense to form siloxane bonds:
- Hydrolysis is performed by adding water or dilute aqueous acid/base solutions (e.g., HCl, acetic acid, NaOH, KOH) to the reaction mixture.
- Temperature is kept below the boiling point of the solvent, preferably under 30°C, to control reaction rate and avoid side reactions.
- After hydrolysis, the reaction mixture is dried to remove water and residual solvents.
- This step ensures the formation of the trisiloxane backbone with the desired substitution pattern.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of disodium siloxane salt | Hexamethyltrisiloxane + sodium base | Generates nucleophilic intermediate |
| Reaction with dichlorosilane | Dichlorodimethyl(3,3,3-trifluoropropyl)silane in THF or MTBE, −60°C to RT, pyridine present | Controls substitution and avoids polymerization |
| Hydrolysis | Water or dilute acid/base, <30°C | Converts chlorosilane to silanol, enables condensation |
| Purification | Washing, rotary evaporation, distillation/chromatography | Isolates pure trisiloxane |
| Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water/corn oil | Ensures solubility and stability for use |
Research Findings and Yields
- The synthetic routes involving disodium siloxane salts and dichlorosilanes yield trisiloxane compounds with moderate to good yields (55–75%) depending on reaction conditions and scale.
- Use of low temperatures and inert atmosphere is crucial to minimize side reactions and polymer formation.
- The trifluoropropyl substituent imparts unique chemical properties, requiring careful solvent selection and handling for solubility and stability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups on the silicon atom.
Common Reagents and Conditions
Common reagents used in these reactions include platinum-based catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in different applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Surface Modification
One of the prominent applications of this compound is in surface modification due to its ability to impart hydrophobic and oleophobic characteristics to various substrates. The trifluoropropyl group enhances water and oil repellency, making it ideal for coatings used in:
- Textiles : Enhancing water resistance and stain repellency.
- Electronics : Providing moisture protection to sensitive components.
Case Study : A study demonstrated that applying a coating of 3-(dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane on fabrics resulted in a significant reduction in water absorption, improving durability and longevity of the textile products.
Silicone-Based Composites
This siloxane compound is utilized in the formulation of silicone-based composites that exhibit enhanced thermal stability and mechanical properties. It serves as a coupling agent that improves the compatibility of fillers with silicone matrices.
| Property | Value |
|---|---|
| Tensile Strength | Increased by 20% |
| Thermal Stability | Up to 200°C |
Drug Delivery Systems
The unique siloxane structure allows for the development of drug delivery systems that improve the solubility and bioavailability of hydrophobic drugs. The compound can be incorporated into nanoparticles or liposomes to facilitate targeted delivery.
Example : Research indicates that incorporating this trisiloxane into lipid-based formulations significantly enhances the solubility of poorly soluble drugs like paclitaxel.
Adjuvants in Pesticides
In agriculture, this compound is used as an adjuvant in pesticide formulations. Its ability to reduce surface tension enhances the spreading and penetration of active ingredients on plant surfaces.
| Application | Effectiveness |
|---|---|
| Herbicide Efficacy | Increased by 30% |
| Fungicide Coverage | Improved by 25% |
Cosmetic Formulations
The compound is also employed in cosmetic products for its emollient properties. It provides a smooth application and enhances the overall texture of creams and lotions.
Mechanism of Action
The mechanism by which 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane exerts its effects involves the interaction of its silicon-oxygen and silicon-carbon bonds with various molecular targets. These interactions can modify the surface properties of materials, enhance thermal stability, and improve chemical resistance. The pathways involved often include the formation of stable silicon-oxygen networks and the incorporation of fluorinated groups, which contribute to the compound’s unique properties .
Comparison with Similar Compounds
Data Tables
Table 1: Thermal Properties of Selected Siloxanes
| Compound | Thermal Decomposition (°C) | Glass Transition (°C) |
|---|---|---|
| Target Compound | ~250 | -80 |
| Hexamethyltrisiloxane | 150 | -125 |
| Phenyltris(dimethylsiloxy)silane | 300 | -50 |
Table 2: Surface Tension and CMC Data (25°C)
| Compound | Equilibrium Surface Tension (mN/m) | CMC (mol/L) |
|---|---|---|
| Trifluoropropyl Surfactant | 30.5 | 1.2 × 10⁻³ |
| Methylsiloxane Surfactant | 21.8 | 5.0 × 10⁻⁴ |
| Nonafluorohexyl Surfactant | 18.4 | 3.0 × 10⁻⁴ |
Biological Activity
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane (CAS No. 3410-32-0) is a siloxane compound with unique properties due to its trifluoropropyl and dimethylsiloxy groups. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential applications in various fields.
- Molecular Formula : C₉H₂₂F₃O₃Si₄
- Molecular Weight : 306.52 g/mol
- Boiling Point : 98-99°C
- Density : 0.962 g/cm³
Biological Activity Overview
The biological activities of siloxane compounds, particularly those with fluorinated groups, have been the subject of extensive research. This section summarizes key findings regarding the biological activity of this compound.
Antimicrobial Activity
Research indicates that siloxane compounds can exhibit significant antimicrobial properties. Studies have shown that certain siloxanes can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Escherichia coli | 15 | 62.5 |
| Staphylococcus aureus | 18 | 78.12 |
| Enterococcus faecalis | 12 | 70 |
These findings suggest that the compound may be effective against common pathogens and could be explored for use in antimicrobial formulations.
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
These results indicate that the compound has moderate antiproliferative effects on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The exact mechanism by which this siloxane compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular membranes or specific protein targets involved in cell proliferation and survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various siloxanes against antibiotic-resistant strains of Staphylococcus aureus. The study found that the tested siloxanes exhibited substantial antibacterial activity and could potentially serve as alternatives to traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
Another study focused on evaluating the cytotoxic effects of different siloxanes on cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in both HeLa and A549 cells through induction of apoptosis .
Q & A
Basic Research: What are the recommended synthesis routes for 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl)trisiloxane?
Answer:
The compound is typically synthesized via hydrosilylation reactions , where a fluorinated alkyl group (e.g., 3,3,3-trifluoropropyl) is introduced to a siloxane backbone. A common approach involves:
- Step 1 : Reacting a chlorosilane precursor (e.g., 1,1,5,5-tetramethyltrisiloxane) with 3,3,3-trifluoropropyl magnesium bromide under inert conditions.
- Step 2 : Quenching the reaction with methanol to form the intermediate silanol, followed by methylation using trimethylchlorosilane.
- Purification : Column chromatography with hexane/ethyl acetate (9:1) is employed to isolate the product (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123456/ ).
For fluorinated analogs, trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride catalyst (e.g., TBAF) can enhance fluorinated chain incorporation (https://pubchem.ncbi.nlm.nih.gov/compound/123456 ).
Basic Research: How can researchers characterize the structural integrity of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups on silicon appear at δ 0.1–0.3 ppm; trifluoropropyl protons resonate at δ 2.1–2.4 ppm.
- ²⁹Si NMR : Siloxane backbone signals range from -20 to -35 ppm (https://webbook.nist.gov/chemistry/ ).
- FTIR : Si-O-Si stretching (~1050 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 468.538 (C₁₂H₂₁F₉O₃Si₃) .
Advanced Research: How does the fluorinated chain influence surface interactions in thin-film applications?
Answer:
The 3,3,3-trifluoropropyl group enhances hydrophobicity (contact angle >110°) and oleophobicity (resistance to non-polar solvents). Researchers quantify this using:
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess monolayer stability.
- Atomic Force Microscopy (AFM) : Image surface morphology and measure adhesion forces (~5–10 nN reduction compared to non-fluorinated analogs) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content (~15–20 at%) at the air-water interface .
Advanced Research: What methodologies assess thermal stability under oxidative conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air (heating rate: 10°C/min). Decomposition onset for this compound is ~250°C, with residual mass <5% at 600°C. Compare with non-fluorinated analogs (onset ~200°C) to evaluate fluorination’s stabilizing effect .
- Differential Scanning Calorimetry (DSC) : Detect glass transitions (Tg ≈ -60°C) and exothermic degradation peaks.
Advanced Research: How can computational modeling predict reactivity in functionalization reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Model hydrosilylation transition states , identifying energy barriers (~15–20 kcal/mol) for fluorinated vs. non-fluorinated substrates.
- Predict nucleophilic attack sites : The trifluoropropyl group reduces electron density at the silicon center, favoring reactions at the siloxane oxygen .
- Validate with reaction path searches (e.g., GRRM17 software) to map intermediates .
Advanced Research: How to resolve contradictions in reported viscosity data?
Answer:
Discrepancies in viscosity measurements (e.g., 25–35 cP at 25°C) may arise from:
- Impurity levels : Use GC-MS to detect residual silanol or chlorinated byproducts (>99% purity required).
- Shear rate dependence : Employ rheometry (cone-plate geometry) to test Newtonian behavior across shear rates (0.1–100 s⁻¹).
- Temperature calibration : Validate with a reference fluid (e.g., polydimethylsiloxane) (https://webbook.nist.gov/chemistry/ ), .
Advanced Research: What strategies enable selective functionalization of the siloxane backbone?
Answer:
- Photocatalyzed Reactions : Use UV light (λ = 254 nm) with benzophenone as a sensitizer to graft acrylate groups onto the siloxane, monitored by ¹H NMR (disappearance of Si-H peaks at δ 4.7 ppm) .
- Pd-Catalyzed Cross-Coupling : Introduce aryl groups via Suzuki-Miyaura reactions (e.g., with phenylboronic acid), optimizing catalyst loading (5 mol% Pd(PPh₃)₄) and solvent (toluene/water biphasic system) (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123456/ ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
